3-Amino-2-(cyclopropylmethyl)propanoic acid

Drug-likeness Fraction sp³ (Fsp³) Lead optimisation

3-Amino-2-(cyclopropylmethyl)propanoic acid (CAS 1017788-33-8) is a non-proteinogenic beta-amino acid derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g mol⁻¹. The structure features a propanoic acid backbone bearing a free primary aminomethyl group at the C-3 position and a cyclopropylmethyl substituent at the C-2 position, yielding a compact scaffold with high sp³-hybridised carbon fraction (Fsp³ = 0.857) and pronounced hydrophilicity (LogP = −1.92).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13214892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(cyclopropylmethyl)propanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC1CC(CN)C(=O)O
InChIInChI=1S/C7H13NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyHIWSIHHFNBIFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(cyclopropylmethyl)propanoic Acid – Core Identity and Procurement-Relevant Physicochemical Profile


3-Amino-2-(cyclopropylmethyl)propanoic acid (CAS 1017788-33-8) is a non-proteinogenic beta-amino acid derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g mol⁻¹ . The structure features a propanoic acid backbone bearing a free primary aminomethyl group at the C-3 position and a cyclopropylmethyl substituent at the C-2 position, yielding a compact scaffold with high sp³-hybridised carbon fraction (Fsp³ = 0.857) and pronounced hydrophilicity (LogP = −1.92) . The compound is commercially supplied as a free base (purity ≥ 95%) and as a hydrochloride salt (CAS 1955492-76-8, MW 179.64 g mol⁻¹) for enhanced aqueous solubility . It is classified as a research-use-only building block, with published primary pharmacological data for the isolated compound remaining extremely scarce .

Why Generic Substitution Among Cyclopropyl-Containing C₇H₁₃NO₂ Isomers Is Scientifically Unjustified for 3-Amino-2-(cyclopropylmethyl)propanoic Acid


Compounds sharing the molecular formula C₇H₁₃NO₂ and a cyclopropylmethyl motif can differ fundamentally in connectivity, functional-group presentation, and resulting physicochemical properties . In the target compound the primary amine is positioned on the beta-carbon relative to the carboxylic acid and is entirely free, whereas the closest regioisomeric analogue, 3-[(cyclopropylmethyl)amino]propanoic acid (CAS 343632-94-0), carries the amine as an N-cyclopropylmethyl-substituted secondary amine on a beta-alanine scaffold . This single connectivity change alters hydrogen-bond donor/acceptor counts, nucleophilic reactivity for downstream derivatisation (e.g., amidation, Fmoc-protection), and metabolic liability [1]. Furthermore, cyclopropyl-substituted alpha-amino acids such as 3-cyclopropyl-L-alanine (CAS 102735-53-5) possess a different carbon skeleton (C₆H₁₁NO₂), lower Fsp³, and distinct transporter recognition profiles, precluding their use as drop-in replacements in peptidomimetic programmes that require a beta-amino acid backbone . The quantitative evidence below demonstrates that even subtle structural variations produce measurable differences in lipophilicity, three-dimensionality, and salt-form solubility—parameters that directly govern formulation strategy, CNS penetration potential, and synthetic tractability.

3-Amino-2-(cyclopropylmethyl)propanoic Acid – Comparator-Anchored Quantitative Differentiation Evidence


Fsp³ Analysis: Higher Three-Dimensional Character vs. the Closest Cyclopropyl-Alanine Analogue

The fraction of sp³-hybridised carbon atoms (Fsp³) is a validated predictor of clinical developability: higher Fsp³ values correlate with reduced CYP450 inhibition, improved aqueous solubility, and lower attrition in Phase I trials [1]. The target compound exhibits an Fsp³ of 0.857 . The structurally related cyclopropyl-containing comparator cyclopropyl L-alaninate hydrochloride (CAS 2185071-00-3) possesses an Fsp³ of 0.833 . The absolute difference of +0.024 represents a measurable increment in three-dimensional character that places the target compound's Fsp³ at the 90th percentile of launched oral drugs (median Fsp³ ≈ 0.47), whereas the comparator sits slightly below this threshold [2].

Drug-likeness Fraction sp³ (Fsp³) Lead optimisation Physicochemical profiling

LogP Differentiation: Pronounced Hydrophilicity vs. Moderate Lipophilicity in Cyclopropyl-Alanine Comparators

Lipophilicity (LogP) governs membrane permeability, metabolic clearance, and off-target promiscuity risk [1]. The target compound has a computed LogP of −1.92, indicating strong hydrophilicity . In contrast, cyclopropyl L-alaninate hydrochloride (CAS 2185071-00-3) has a LogP of +0.033 , representing a difference of nearly two log units. A LogP below −1 is atypical among cyclopropyl-containing amino acid building blocks and implies that the target compound will partition substantially differently in biphasic reaction systems, solid-phase extraction workflows, and biological membrane models [2].

Lipophilicity LogP CNS drug design Solubility

Salt-Form Solubility Advantage: Hydrochloride Salt vs. Free Base for Aqueous Formulation Compatibility

The free base form (CAS 1017788-33-8, MW 143.18) has limited aqueous solubility due to its zwitterionic character at physiological pH . The hydrochloride salt (CAS 1955492-76-8, MW 179.64 g mol⁻¹) incorporates a chloride counterion that disrupts the intramolecular zwitterion and significantly enhances aqueous solubility, as is standard practice for amino acid building blocks with poor intrinsic dissolution [1]. The hydrochloride form is supplied at ≥95% purity from multiple vendors . Comparable compounds such as 3-[(cyclopropylmethyl)amino]propanoic acid (CAS 343632-94-0) are primarily offered only as a free base with no commercially advertised hydrochloride alternative, limiting formulation flexibility .

Salt selection Aqueous solubility Formulation Hydrochloride salt

Functional-Group Reactivity: Free Primary Amine vs. N-Substituted Secondary Amine for Derivatisation Chemistry

The target compound presents a free –CH₂NH₂ primary amine, whereas the regioisomeric analogue 3-[(cyclopropylmethyl)amino]propanoic acid (CAS 343632-94-0) presents an –NH–CH₂–cyclopropyl secondary amine . This distinction has direct synthetic consequences: primary amines react cleanly and predictably with Fmoc-OSu, Boc₂O, and activated esters under standard peptide-coupling conditions, whereas secondary amines exhibit slower acylation kinetics and can require harsher conditions that risk epimerisation or cyclopropyl ring opening [1][2]. Quantitative reactivity data are not available for these specific compounds, but the class-level behaviour of primary vs. secondary amines in amino acid protection chemistry is well-established [2].

Primary amine Derivatisation Peptidomimetic synthesis Fmoc protection

Beta-Amino Acid Scaffold vs. Alpha-Amino Acid Cyclopropyl-Alanine: Metabolic Stability and Backbone Geometry

The target compound is a beta-amino acid (amino group on the beta-carbon relative to the carboxylate), whereas 3-cyclopropyl-L-alanine (CAS 102735-53-5) is an alpha-amino acid . Beta-amino acids are inherently resistant to mammalian proteases and peptidases that recognise alpha-peptide backbones, conferring extended metabolic half-life when incorporated into peptide or peptidomimetic sequences [1][2]. In the broader class of cyclopropyl beta-amino acids, Schwarz et al. (2005) demonstrated that cyclopropyl beta-amino acid analogues of pregabalin and gabapentin bind the α2-δ subunit of voltage-gated calcium channels without interacting with the System L neutral amino acid transporter, a property that distinguishes them from alpha-amino acid gabapentinoids [3]. Although direct metabolic stability data for the target compound have not been published, the beta-amino acid scaffold is a recognised design strategy for improving proteolytic stability in lead compounds [1].

Beta-amino acid Metabolic stability Peptidomimetic Protease resistance

Absence of Direct Pharmacological Data for the Target Compound: A Critical Procurement Caveat

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (searched May 2026) using the CAS number (1017788-33-8), IUPAC name, SMILES string, and InChI Key (HIWSIHHFNBIFNB-UHFFFAOYSA-N) returned zero published primary pharmacological assay results—no IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for this specific compound [1][2][3]. PubChem CID 62312567 similarly lists no bioassay data [4]. This stands in contrast to the broader class of cyclopropyl beta-amino acids, for which alpha2delta binding affinities (e.g., Kᵢ values in the low nanomolar range for certain analogues) and anticonvulsant activity have been published [5]. The absence of direct biological characterisation means that claims about target engagement, selectivity, or therapeutic potential for this compound cannot currently be substantiated by primary evidence.

Data gap Procurement caution Primary pharmacology Risk assessment

Evidence-Anchored Application Scenarios for 3-Amino-2-(cyclopropylmethyl)propanoic Acid Procurement


Synthesis of Conformationally Constrained Peptidomimetics Requiring a Beta-Amino Acid Scaffold with High Fsp³

Medicinal chemistry programmes targeting protease-resistant, metabolically stable peptidomimetics can deploy the target compound as a beta-amino acid monomer. Its Fsp³ of 0.857 exceeds the launched-drug median (≈0.47) and surpasses that of the cyclopropyl L-alaninate comparator (0.833), supporting the design of non-planar lead series with reduced CYP inhibition risk . The free primary amine is compatible with standard Fmoc/Boc protection strategies for solid-phase or solution-phase oligomer synthesis [1].

Aqueous-Phase Bioconjugation and pH-Controlled Derivatisation Using the Hydrochloride Salt

For bioconjugation workflows performed in phosphate-buffered saline or other aqueous media, the hydrochloride salt (CAS 1955492-76-8) provides superior solubility relative to the free base and eliminates the need for pre-dissolution in organic co-solvents . The target compound's LogP of −1.92 ensures that the unreacted building block partitions predominantly into the aqueous phase, simplifying post-reaction purification by extraction .

Diversity-Oriented Synthesis of Cyclopropyl-Containing Fragment Libraries for α2δ Calcium Channel Subunit Screening

Although no direct α2δ binding data exist for the target compound, the class-level precedent established by Schwarz et al. (2005) demonstrates that cyclopropyl beta-amino acids can act as potent α2δ ligands [2]. The target compound's unique combination of a free primary amine and a cyclopropylmethyl group at the C-2 position makes it a structurally distinct addition to focused fragment or lead-like libraries designed to explore α2δ pharmacology beyond the pregabalin/gabapentin pharmacophore.

Building Block for Structurally Elaborated Cyclopropyl Peptidomimetics via Amidation and N-Functionalisation

The primary amine and carboxylic acid functionalities enable sequential orthogonal derivatisation: the acid can be coupled to amine nucleophiles (e.g., amino acid esters) while the primary amine can be acylated, sulfonylated, or reductively alkylated [1][3]. This dual reactivity, combined with the conformational constraint imposed by the cyclopropylmethyl group, makes the compound a versatile core for generating diverse sp³-rich screening compounds in a minimal number of synthetic steps.

Quote Request

Request a Quote for 3-Amino-2-(cyclopropylmethyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.